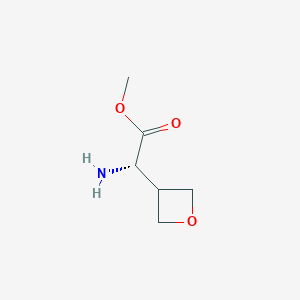
2-(Trimethylsilyl)ethyl 4-bromobenzylcarbamate
Descripción general
Descripción
2-(Trimethylsilyl)ethyl 4-bromobenzylcarbamate is a useful research compound. Its molecular formula is C13H20BrNO2Si and its molecular weight is 330.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Trimethylsilyl)ethyl 4-bromobenzylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trimethylsilyl)ethyl 4-bromobenzylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Deprotection in Peptide Synthesis : Trimethylsilyl bromide in trifluoroacetic acid effectively deprotects benzyl-type protecting groups in peptide synthesis. This reaction is accelerated by thioanisole, making it a valuable method in the field of peptide chemistry (Fujii et al., 1987).
Catalytic Asymmetric Aminohydroxylation : N-chloro-N-sodio-2-trimethylsilyl ethyl carbamate is a promising nitrogen source for this process, leading to enantiomerically enriched TeoC protected aminoalcohols with high yields (Reddy et al., 1998).
Silylation in Organic Synthesis : Trimethylsilyl N-monoalkyl- and N, N-dialkyl-carbamates, which can be produced in high yields, are used for the silylation of alcohols, phenols, and carboxylic acids, showing potential in various organic synthesis applications (Knausz et al., 1983).
Diketopiperazine Suppression in Peptide Synthesis : Substituted 2-(trimethylsilyl)ethyl esters are used to significantly reduce diketopiperazine formation, with these esters being deprotected by fluoride-induced cleavage under mild conditions (Borsuk et al., 2004).
Organosulfur Transformations : 2-(Trimethylsilyl)ethyl sulfur compounds have demonstrated good synthesis and interconversion properties, which could be useful in organosulfur chemistry (Schwan et al., 1994).
Pyrazole Synthesis : An efficient method for synthesizing 2-diazo-2-(trimethylsilyl)ethanols has been developed, which is applicable in the synthesis of di- and trisubstituted pyrazoles via cycloaddition reactions with ethyl propiolate (Hari et al., 2007).
Propiedades
IUPAC Name |
2-trimethylsilylethyl N-[(4-bromophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2Si/c1-18(2,3)9-8-17-13(16)15-10-11-4-6-12(14)7-5-11/h4-7H,8-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOCDZBDNXCRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)ethyl 4-bromobenzylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid](/img/structure/B8121775.png)
![(1S)-1-[3-[ethyl(methyl)carbamoyl]oxyphenyl]-N,N-dimethylethanamine oxide](/img/structure/B8121782.png)
![[5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B8121798.png)
![[3-Methoxy-4-(trideuteriomethoxy)phenyl]boronic acid](/img/structure/B8121811.png)
![[3-Cyano-4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid](/img/structure/B8121816.png)




![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester](/img/structure/B8121848.png)